4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid
Description
Properties
CAS No. |
87594-74-9 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H15N5O2/c21-14(22)7-4-8-16-13-10-17-15-12(19-13)9-18-20(15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,19)(H,21,22) |
InChI Key |
VBMORBFHVGHJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Core Synthesis
The pyrazolo[3,4-b]pyrazine core is typically synthesized via condensation reactions involving substituted pyrazoles and pyrazine precursors. Literature reports (e.g., Journal of Chemical Research, 2018) describe Friedlander-type condensations of 5-aminopyrazole-4-carbaldehydes with ketones under basic catalysis to yield pyrazolo[3,4-b]pyridine derivatives, which can be further elaborated to pyrazolo[3,4-b]pyrazines by appropriate ring transformations and substitutions.
Amino Substitution at the 5-Position
Introduction of the amino group at the 5-position of the pyrazolo[3,4-b]pyrazine ring is achieved by nucleophilic substitution or reductive amination strategies. For example, direct amination of halogenated pyrazolo[3,4-b]pyrazine intermediates or reduction of nitro-substituted precursors can be employed to install the amino functionality.
Coupling with Butanoic Acid
The key step involves coupling the amino-substituted pyrazolo[3,4-b]pyrazine with a butanoic acid derivative to form the amide or amino acid linkage. This is commonly done using carbodiimide-mediated coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
Detailed Experimental Conditions and Yields
A representative example of the coupling step, adapted from analogous pyrazolo-heterocycle syntheses, is summarized below:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Preparation of amino-pyrazolo[3,4-b]pyrazine intermediate | Nucleophilic substitution or reductive amination of halogenated precursor in DMF or DMSO at 0–25°C | 70–85 | Purification by column chromatography or recrystallization |
| 2. Coupling with 4-aminobutanoic acid or protected derivative | EDC·HCl (1.2 eq), HOBt (1.2 eq), triethylamine or DIPEA base, in DMF or CH2Cl2, room temperature, 12–24 h | 72–86 | Reaction monitored by TLC; workup includes aqueous washes and flash chromatography |
| 3. Deprotection (if protected amino acid used) | Acidic conditions (e.g., TFA in DCM) or basic hydrolysis | >90 | Final purification by recrystallization |
Example Data from Related Compound Synthesis:
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR typically shows aromatic signals for the phenyl and pyrazolo rings, broad signals for NH protons, and characteristic aliphatic signals for the butanoic acid side chain.
- Purity: Achieved by chromatographic purification and recrystallization, with purity >95% confirmed by HPLC.
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
- Elemental Analysis: Matches calculated values for C, H, N content.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of carbodiimide coupling agents (EDC) with HOBt significantly improves coupling efficiency and reduces side reactions such as racemization or polymerization.
- Reaction temperature control (0°C to room temperature) is critical to maintain high yields and purity.
- Solvent choice (CH2Cl2, DMF, or acetonitrile) affects solubility and reaction kinetics; CH2Cl2 is preferred for ease of workup.
- Purification by flash chromatography and recrystallization ensures removal of impurities and by-products.
- The synthetic route is adaptable to various substituted pyrazolo[3,4-b]pyrazine derivatives, allowing structural diversification for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine core or the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, palladium catalysts, various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, with applications in studying biological pathways and mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activity/Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-b]pyrazine | Phenyl, butanoic acid | ~320.3* | Potential solubility advantage |
| 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid | Pyrazole | CF₃ | 222.17 | High lipophilicity |
| 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic Acid | Pyrazolo[3,4-d]pyrimidine | Benzoic acid | ~335.3* | Reduced solubility vs. target |
| Bendamustine Related Compound C | Benzimidazole | Chloroethyl, butanoic acid | 295.77 | Alkylating agent |
| Zopiclone Free Base | Pyrrolo[3,4-b]pyrazine | Chloropyridinyl, piperazinecarboxylate | 388.81 | Sedative-hypnotic activity |
*Estimated based on structural formula.
Key Research Findings
- Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or cyclization in ionic liquids, similar to methods for pyrazolo-pyridinones [3].
- Biological Effects : Pyrazolo-pyrazine derivatives exhibit varied inhibitory/stimulatory effects in plant growth models, with substituents like bromophenyl (, % root growth inhibition) suggesting structure-activity dependencies [2].
- Pharmacokinetics: Butanoic acid moieties generally improve aqueous solubility compared to ester derivatives (e.g., bendamustine-related Compound A, CAS 349.43 g/mol) [4].
Biological Activity
4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[3,4-b]pyrazine core and a butanoic acid moiety, have drawn attention for various biological activities, particularly in cancer research and enzyme inhibition.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 87594-74-9 |
| Molecular Formula | C15H15N5O2 |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | 4-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]butanoic acid |
| SMILES | C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCC(=O)O |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism may include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is crucial for therapeutic applications targeting various diseases.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways that are pivotal in disease progression.
Antitumor Activity
Research has indicated that derivatives of pyrazolo compounds exhibit notable antitumor properties. For example, studies on related pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibition against breast (MCF-7) and lung (A-549) cancer cell lines. Compounds in this series demonstrated up to 91% inhibition of the EGFR tyrosine kinase (EGFR-TK), indicating a potential pathway for developing anticancer agents based on the pyrazolo framework .
Enzyme Inhibition
The compound's structural properties suggest it could serve as an effective enzyme inhibitor. For instance, it may inhibit kinases involved in cancer cell signaling pathways. The binding affinity and specificity to target enzymes can be explored through molecular docking studies to identify potential therapeutic applications.
Study on Antitumor Activity
In a study focusing on pyrazolo derivatives, several compounds were synthesized and screened for their antitumor effects. Among them, specific derivatives showed promising results against MCF-7 and A-549 cell lines with IC50 values indicating effective concentration levels for inhibiting cell proliferation .
Inhibition of EGFR-TK
In another study, docking simulations revealed that certain derivatives could effectively bind to the ATP-binding site of EGFR-TK, forming hydrogen bonds with critical residues. This interaction is essential for inhibiting the kinase activity that drives tumor growth .
Q & A
Q. What synthetic routes are commonly used to prepare 4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with amino-substituted butanoic acid derivatives. For example, describes a solvent-free one-pot method for pyrazolo-pyridine derivatives using aldehydes and barbituric acids . To optimize yield, consider:
- Catalyst screening : Use Lewis acids (e.g., POCl₃) to enhance cyclization efficiency .
- Temperature control : Maintain 120–140°C for intramolecular amide bond formation, as seen in analogous pyrazole syntheses .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectral and analytical techniques:
- IR spectroscopy : Identify characteristic peaks for NH (3200–3300 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) .
- NMR : Look for pyrazole ring protons (δ 7.2–8.5 ppm in ¹H NMR) and butanoic acid chain signals (δ 2.1–2.5 ppm for CH₂) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for similar pyrazoline derivatives in .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and binding interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). For example, highlights pyrazole derivatives targeting bacterial dihydrofolate reductase .
- ADMET prediction : Employ SwissADME to assess solubility (LogP < 3) and cytochrome P450 inhibition risks .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting antimicrobial results)?
Methodological Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects; shows 4-methoxy groups enhancing antibacterial activity vs. 4-chloro derivatives .
- Mechanistic studies : Use fluorescence quenching or microscale thermophoresis to quantify target binding affinity .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decay via HPLC .
- Hydrolysis kinetics : Test pH-dependent stability (pH 2–12) at 37°C, as in ’s protocol for abiotic transformations .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values, following OECD Test Guidelines 202/201 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
